D-ornithine - 348-66-3

D-ornithine

Catalog Number: EVT-310938
CAS Number: 348-66-3
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Ornithine is the D-enantiomer of ornithine, a non-proteinogenic amino acid that plays a significant role in various metabolic pathways in a diverse range of organisms, including bacteria, archaea, and plants. [] Ornithine itself is a central intermediate in the urea cycle, responsible for the detoxification of ammonia in animals. [] D-Ornithine, though not directly incorporated into proteins, serves as a crucial precursor in the biosynthesis of pyrrolysine, the 22nd proteinogenic amino acid, found exclusively in methanogenic archaea and bacteria. [, , ]

Synthesis Analysis
  • Conversion of L-lysine to (3R)-3-methyl-D-ornithine by PylB, a radical S-adenosyl-L-methionine (SAM) enzyme. []
  • ATP-dependent conjugation of (3R)-3-methyl-D-ornithine to another L-lysine molecule by PylC, forming an isopeptide. [, ]
  • Dehydrogenation and cyclization of the isopeptide by PylD, yielding pyrrolysine. [, , ]

Furthermore, D-Ornithine can undergo transamination reactions with α-keto acids like pyruvate, catalyzed by enzymes like arginine racemase from Pseudomonas graveolens. [] These reactions lead to the formation of pyridoxamine 5'-phosphate and Δ1-pyrroline-2-carboxylic acid (the intramolecularly dehydrated form of α-keto-δ-aminovaleric acid). []

Mechanism of Action

The mechanism of action of D-Ornithine is context-dependent and varies depending on its specific application. For instance, in the biosynthesis of pyrrolysine, D-Ornithine acts as a substrate for a series of enzymes (PylB, PylC, PylD), undergoing transformations that ultimately result in the formation of the pyrrolysine molecule. [, , ]

In other cases, D-Ornithine might interact with specific proteins or enzymes, modulating their activity or influencing their conformational changes. Examples include its interaction with the S subunit (OraS) of D-ornithine 4,5-aminomutase from Clostridium sticklandii, restoring the allosteric regulation of lysine 5,6-aminomutase. [] Additionally, in plant cells, D-Ornithine has been shown to activate antioxidant enzymes and contribute to stress tolerance, though the specific mechanism remains to be fully elucidated. [, ]

Physical and Chemical Properties Analysis

D-Ornithine, as an enantiomer of ornithine, shares similar physical and chemical properties with its L-counterpart, with the exception of their optical activity. [] Specific properties like solubility, melting point, and spectroscopic characteristics might vary depending on the form in which D-Ornithine is present (e.g., free amino acid, hydrochloride salt, or incorporated into peptides or complexes). Detailed analyses of D-Ornithine-containing compounds using techniques like NMR, MS, and crystallography provide insights into its structural features and interactions with other molecules. [, , , ]

Applications

a) Pyrrolysine biosynthesis: D-Ornithine serves as a crucial precursor for the biosynthesis of pyrrolysine, a unique amino acid found in methanogenic archaea and bacteria. [, , ] This pathway offers valuable insights into the evolution of the genetic code and the expansion of proteinogenic amino acids.

b) Siderophore synthesis: D-Ornithine is utilized as a building block in the synthesis of siderophores, molecules involved in iron acquisition by microorganisms. [] Enantio-ferrichrome, synthesized from D-Ornithine, exhibits similar biological activity to its natural counterpart, demonstrating the potential of D-amino acids in siderophore development. []

c) Antibiotic synthesis: D-Ornithine serves as an intermediate in the synthesis of bacitracin A, a cyclic polypeptide antibiotic with activity against Gram-positive bacteria. [] Its incorporation into the peptide backbone highlights its relevance in complex natural product synthesis.

d) Plant stress response: Exogenous application of D-Ornithine has been shown to enhance the stress tolerance of plant cells, particularly under salinity stress conditions. [, ] D-Ornithine treatment promotes antioxidant enzyme activity, increases proline content, and maintains membrane integrity, suggesting its potential role in mitigating abiotic stress in plants.

e) Modulation of enzyme activity: D-Ornithine can interact with and modulate the activity of certain enzymes. Notably, its interaction with the S subunit of D-ornithine 4,5-aminomutase restores the allosteric regulation of lysine 5,6-aminomutase, demonstrating its ability to influence enzymatic pathways. []

f) Metabolomics research: D-Ornithine is frequently identified as a differential metabolite in metabolomics studies across various biological systems, including humans, animals, and bacteria. [, , , , , , , ] Its altered levels in certain conditions offer potential insights into metabolic dysregulation and disease mechanisms.

g) Peptide design and synthesis: D-Ornithine, with its distinct stereochemistry, finds applications in the design and synthesis of cyclic peptides with enhanced stability and altered pharmacological profiles compared to their L-amino acid counterparts. []

Future Directions
  • Further exploration of its role in pyrrolysine biosynthesis: Unveiling the detailed molecular mechanisms underlying the PylB, PylC, and PylD catalyzed reactions will enhance our understanding of this unique amino acid's biosynthesis. [, , ]
  • Expanding its application in siderophore development: Synthesizing novel siderophores incorporating D-Ornithine could lead to the discovery of compounds with improved iron chelation properties and potential applications in medicine and agriculture. []
  • Investigating its potential as a plant stress protectant: Delineating the mechanisms by which D-Ornithine enhances stress tolerance in plants might pave the way for its utilization in agricultural practices to improve crop yields under challenging environmental conditions. [, ]
  • Exploring its role in human health and disease: Understanding the implications of altered D-Ornithine levels observed in metabolomics studies could provide valuable insights into disease pathogenesis and potential therapeutic targets. [, , , , , , , ]
  • Harnessing its utility in peptide design: Utilizing D-Ornithine in the development of novel cyclic peptides with enhanced stability and tailored biological activity holds promise for various therapeutic applications. []

L-Ornithine

Relevance: L-Ornithine is the enantiomer of D-ornithine and can be converted to D-ornithine by racemases []. L-Ornithine serves as a substrate for ornithine decarboxylase (ODC), producing putrescine, which is further converted to other polyamines. While both L- and D-ornithine can be substrates for certain enzymes, L-ornithine is generally the preferred enantiomer in biological systems. D-Ornithine, on the other hand, has been investigated for its potential therapeutic effects in various conditions, including stress tolerance in plants. [, , , ]

2,4-Diaminopentanoic Acid

Compound Description: 2,4-Diaminopentanoic acid is a diamino acid formed as an intermediate in the metabolism of both D- and L-ornithine by certain bacteria, such as Clostridium sticklandii [, ]. It exists as two epimers depending on the stereochemistry at the C4 position.

Relevance: 2,4-Diaminopentanoic acid is a key intermediate in the metabolic pathway of D-ornithine in Clostridium sticklandii. This pathway ultimately converts D-ornithine to 2-amino-4-ketopentanoic acid. [, ] Additionally, 2,4-diamino-n-butyric acid, a structural analog of 2,4-diaminopentanoic acid, acts as a competitive inhibitor of D-ornithine aminomutase, a key enzyme in D-ornithine metabolism. []

(2R,4S)-2,4-Diaminopentanoic Acid

Compound Description: (2R,4S)-2,4-Diaminopentanoic acid is a specific stereoisomer of 2,4-diaminopentanoic acid. It is the product of the D-ornithine aminomutase reaction, which catalyzes the reversible conversion of D-ornithine to this compound. []

Relevance: This compound is the direct product of D-ornithine aminomutase using D-ornithine as a substrate. The reaction is a key step in the metabolism of D-ornithine by certain bacteria. []

2-Amino-4-ketopentanoic Acid

Compound Description: 2-Amino-4-ketopentanoic acid is a keto-amino acid derived from the metabolism of 2,4-diaminopentanoic acid. In Clostridium sticklandii, a pyridine nucleotide-linked dehydrogenase catalyzes the oxidative deamination of 2,4-diaminopentanoic acid to form 2-amino-4-ketopentanoic acid. []

Relevance: 2-Amino-4-ketopentanoic acid is a product of the D-ornithine metabolic pathway in Clostridium sticklandii. The conversion of D-ornithine to 2-amino-4-ketopentanoic acid represents a catabolic pathway for this amino acid. []

L-Lysine

Compound Description: L-Lysine is an essential amino acid and a precursor for the biosynthesis of pyrrolysine, the 22nd proteinogenic amino acid. Two molecules of L-lysine are used in the biosynthesis of pyrrolysine. []

Relevance: L-Lysine is structurally similar to D-ornithine, differing by an additional methylene group in its side chain. L-Lysine is involved in the biosynthesis of pyrrolysine, which shares structural similarity with D-ornithine in its pyrroline ring. [, ] Both D-ornithine and L-lysine can be decarboxylated by specific decarboxylases, with D-ornithine/lysine decarboxylase (DOKDC) acting on both substrates. []

(3R)-3-Methyl-D-Ornithine

Compound Description: (3R)-3-Methyl-D-ornithine is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of pyrrolysine. It is generated from L-lysine by the radical SAM enzyme PylB. [, ]

Relevance: (3R)-3-Methyl-D-ornithine is an important intermediate in the pyrrolysine biosynthetic pathway and shares a close structural similarity with D-ornithine, having a methyl group at the C3 position. [, ] The formation of (3R)-3-methyl-D-ornithine from L-lysine involves a radical-based mechanism, highlighting the diverse chemical transformations that amino acids can undergo in biological systems.

L-Lysine-Nε-3R-methyl-D-ornithine

Compound Description: L-Lysine-Nε-3R-methyl-D-ornithine is an isopeptide intermediate in the biosynthesis of pyrrolysine. It is formed by the ATP-dependent condensation of (3R)-3-methyl-D-ornithine with L-lysine, catalyzed by the enzyme PylC. []

Relevance: This compound further extends the structural similarity to D-ornithine by incorporating it as a component of the isopeptide. The subsequent enzymatic reactions catalyzed by PylD convert this compound into pyrrolysine. []

Desmethylpyrrolysine

Compound Description: Desmethylpyrrolysine is a pyrrolysine analog lacking the methyl group at the C3 position. It can be incorporated into proteins in response to a UAG codon by the pyrrolysyl-tRNA synthetase (PylRS)-tRNA system, albeit with lower efficiency compared to pyrrolysine. []

Relevance: Desmethylpyrrolysine shares a close structural resemblance to pyrrolysine and can be mistakenly incorporated into proteins by the pyrrolysine incorporation machinery. [] This finding suggests a certain degree of flexibility in the substrate recognition by PylRS-tRNA and highlights the potential for incorporating unnatural amino acids into proteins.

D-Arginine

Compound Description: D-Arginine is the enantiomer of L-arginine, a semi-essential amino acid. While less common in biological systems than L-arginine, D-arginine has been found to exhibit biological activity, and its metabolism is linked to that of D-ornithine. [, , ]

Relevance: D-Arginine and D-ornithine are often mentioned together in metabolic studies. The identification of altered D-arginine and D-ornithine metabolism in the context of ischemia-free liver transplantation suggests a potential role of these D-amino acids in liver physiology and pathology. [, , ]

δ-N-Hydroxy-L-Ornithine

Compound Description: δ-N-Hydroxy-L-ornithine is a hydroxylated derivative of L-ornithine. It serves as a precursor for the biosynthesis of hydroxamate-type siderophores, such as erythrochelin. []

Relevance: δ-N-Hydroxy-L-ornithine represents a modified form of L-ornithine, where the δ-amino group is hydroxylated. This modification is crucial for the siderophore activity of erythrochelin, enabling it to chelate iron ions. []

N2-Acetyl-N5-hydroxy-D-Ornithine

Compound Description: N2-Acetyl-N5-hydroxy-D-ornithine is a derivative of D-ornithine with an acetyl group at the N2 position and a hydroxyl group at the N5 position. It is a building block for the cyclic trihydroxamate siderophore, vicibactin, produced by Rhizobium leguminosarum bv. viciae. []

Relevance: N2-Acetyl-N5-hydroxy-D-ornithine highlights the structural diversity arising from modifications on the D-ornithine scaffold. The incorporation of this modified D-ornithine derivative into vicibactin contributes to the siderophore's ability to bind and transport iron ions, essential for bacterial growth. []

S-(β-Aminoethyl)-L-Cysteine

Compound Description: S-(β-Aminoethyl)-L-cysteine is a metabolic antagonist of L-lysine. It can be N-acetylated by the enzyme acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-acetyltransferase. []

Relevance: This compound is structurally analogous to both L-lysine and D-ornithine. Its acetylation by a specific acetyltransferase demonstrates the substrate specificity of enzymes involved in amino acid metabolism. []

D-Lysine

Compound Description: D-Lysine is the enantiomer of L-lysine. It can be decarboxylated by D-ornithine/lysine decarboxylase (DOKDC), albeit with lower activity than D-ornithine. []

Relevance: The ability of DOKDC to act on both D-lysine and D-ornithine suggests a degree of flexibility in the substrate specificity of this enzyme. The structural similarities between these two D-amino acids likely contribute to their recognition and binding by DOKDC. []

Properties

CAS Number

348-66-3

Product Name

D-ornithine

IUPAC Name

(2R)-2,5-diaminopentanoic acid

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1

InChI Key

AHLPHDHHMVZTML-SCSAIBSYSA-N

SMILES

C(CC(C(=O)O)N)CN

Canonical SMILES

C(CC(C(=O)O)N)CN

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN

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